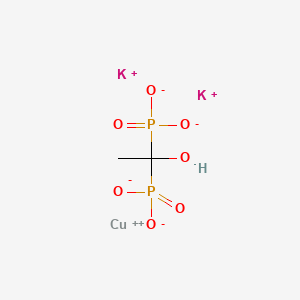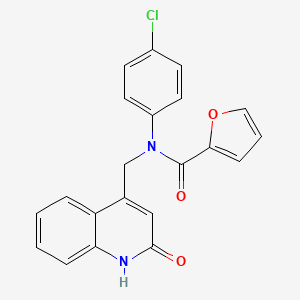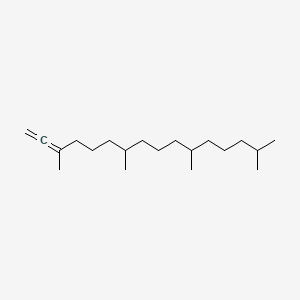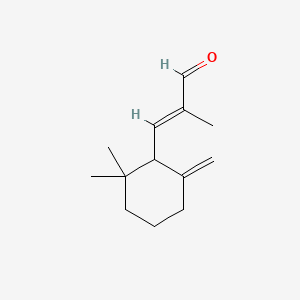
copper;dipotassium;1,1-diphosphonatoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;dipotassium;1,1-diphosphonatoethanol, also known as copper dipotassium (1-hydroxyethylidene)bisphosphonate, is a chemical compound with the molecular formula C₂H₄CuK₂O₇P₂. It is a coordination complex that contains copper, potassium, and a bisphosphonate ligand. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;dipotassium;1,1-diphosphonatoethanol typically involves the reaction of copper salts with dipotassium salts of 1,1-diphosphonatoethanol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization and filtration, are employed to obtain the final product with the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;dipotassium;1,1-diphosphonatoethanol undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the copper center is reduced.
Substitution: The bisphosphonate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine are used to reduce the copper center.
Substitution Reactions: Ligand substitution reactions are typically carried out in the presence of coordinating solvents and under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Copper;dipotassium;1,1-diphosphonatoethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical applications, including drug delivery systems and diagnostic agents.
Industry: It is used in industrial processes, such as water treatment and corrosion inhibition, due to its ability to interact with metal ions and surfaces.
Mécanisme D'action
The mechanism of action of copper;dipotassium;1,1-diphosphonatoethanol involves its interaction with molecular targets and pathways. The copper center can coordinate with various biomolecules, such as proteins and enzymes, leading to changes in their structure and function. The bisphosphonate ligand can also interact with metal ions, influencing their reactivity and stability. These interactions contribute to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper dipotassium (1-hydroxyethylidene)bisphosphonate
- Copper dipotassium (1-hydroxyethylidene)bisphosphonate
Uniqueness
Copper;dipotassium;1,1-diphosphonatoethanol is unique due to its specific coordination environment and the presence of both copper and bisphosphonate ligands. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
69140-61-0 |
|---|---|
Formule moléculaire |
C2H4CuK2O7P2 |
Poids moléculaire |
343.74 g/mol |
Nom IUPAC |
copper;dipotassium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.Cu.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |
Clé InChI |
KYYOLRWDZJLKGI-UHFFFAOYSA-J |
SMILES canonique |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)







![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)



